2,6-Difluoro-3-(methoxycarbonyl)benzoic acid
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Overview
Description
2,6-Difluoro-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6F2O4 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 6th positions, and a methoxycarbonyl group is attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(methoxycarbonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.
Methoxycarbonylation: The methyl 2,6-difluorobenzoate is then subjected to methoxycarbonylation using a suitable reagent like dimethyl carbonate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(methoxycarbonyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Esterification: Methanol and sulfuric acid are commonly used for esterification.
Hydrolysis: Aqueous sodium hydroxide can be used for hydrolysis of the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group would yield a methoxy-substituted benzoic acid derivative.
Esterification: Methyl esters of the compound.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
2,6-Difluoro-3-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions. The methoxycarbonyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the methoxycarbonyl group but shares the fluorine substitution pattern.
Methyl 2,6-difluorobenzoate: An ester derivative of 2,6-difluorobenzoic acid.
2,6-Difluoro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
Uniqueness
2,6-Difluoro-3-(methoxycarbonyl)benzoic acid is unique due to the combination of fluorine atoms and a methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2168190-37-0 |
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Molecular Formula |
C9H6F2O4 |
Molecular Weight |
216.14 g/mol |
IUPAC Name |
2,6-difluoro-3-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H6F2O4/c1-15-9(14)4-2-3-5(10)6(7(4)11)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
LVPLRJOEZYNYOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)C(=O)O)F |
Origin of Product |
United States |
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